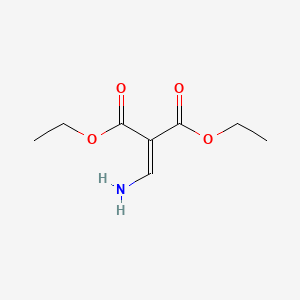

Diethyl aminomethylenemalonate

Vue d'ensemble

Description

Diethyl aminomethylenemalonate is a chemical compound that serves as a versatile reagent in the synthesis of various amino acids and heterocyclic compounds. It is used as a derivatizing agent in chromatographic methods for the analysis of amino acids and as a key intermediate in the synthesis of macrocyclic and heterocyclic systems.

Synthesis Analysis

The synthesis of compounds involving diethyl aminomethylenemalonate is well-documented. For instance, diethyl N-Boc-iminomalonate is prepared on multigram scales and serves as a highly reactive electrophilic glycine equivalent, reacting with organomagnesium compounds to afford substituted aryl N-Boc-aminomalonates . Additionally, diethylmalonate is used in the synthesis of 4-methylene-DL-glutamic acid, showcasing its utility in the preparation of amino acid derivatives .

Molecular Structure Analysis

The molecular structure of diethyl aminomethylenemalonate derivatives is often complex and can be tailored for specific applications. For example, diethylmalonate acts as an efficient locking fragment in the synthesis of 14-membered tetra-aza-macrocycles, which are used to form complex salts with copper(II) . These macrocyclic structures have been characterized by crystallography, confirming their intricate molecular architecture.

Chemical Reactions Analysis

Diethyl aminomethylenemalonate undergoes various chemical reactions, leading to the formation of diverse heterocyclic compounds. The Michael reaction with hydrazine hydrate yields either 4-substituted-1,2,4-triazoles or 4-carbethoxy-5-hydroxy 4H-pyrazole . Reaction with formaldehyde and suitable dipolarophiles results in pyrrolidine derivatives, while less reactive dipolarophiles lead to the formation of tetraethyl methylenebisaminomalonate . Furthermore, reactions with N- and C-nucleophiles produce fused heterocyclic systems such as azino- or azolopyrimidinones and quinolizines .

Physical and Chemical Properties Analysis

The physical and chemical properties of diethyl aminomethylenemalonate derivatives are crucial for their application in analytical chemistry and synthesis. For instance, derivatization with diethyl ethoxymethylenemalonate allows for the high-performance liquid chromatography (HPLC) analysis of amino acids, with good stability and sensitivity . The method has been applied to the analysis of cheese, demonstrating its practical utility in food chemistry . The derivatives' stability and chromatographic behavior are essential for their use in analytical methods.

Applications De Recherche Scientifique

1. Antifungal Agents against Fusarium oxysporum

- Summary of Application: Diethyl 2-((aryl(alkyl)amino)methylene)malonates (DAMMs) were found to have antifungal activity against Fusarium oxysporum (Fox), a devastating plant pathogen . DAMMs are typically used as intermediates or precursors to produce further bioactive compounds, but they have never been examined as antifungals .

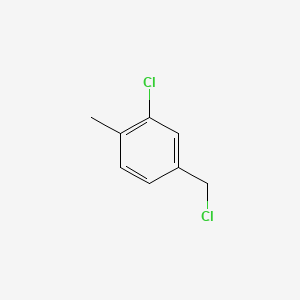

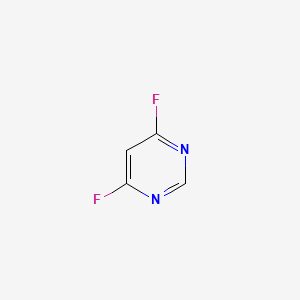

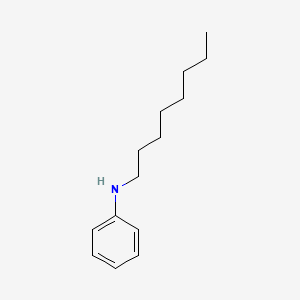

- Methods of Application: DAMMs were formed as side-products during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . A single-step procedure (i.e., the first step of the Gould-Jacobs reaction) was used to prepare five DAMMs (74–96% yields) which were subsequently evaluated against Fox in terms of their abilities to inhibit mycelial growth .

- Results or Outcomes: The antifungal outcome was promising (0.013 µM < IC 50 < 35 µM), involving fungistatic or fungicide effects . This small group of active compounds showed differences in antifungal activity, constituting the basis of further studies to expand the DAMM chemical space and look for improved antifungal activity .

2. Synthesis of Diethyl Malonate

- Summary of Application: In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated .

- Methods of Application: EG was prepared by a simple and rapid method with natural flake graphite, potassium permanganate, and sulfuric acid (75%) as per the mass ratio of 1.0:0.15:6.67 . The ethanol to acid mole ratio, EG dosage, and its repetitive effectiveness were determined through single-factor experiments .

- Results or Outcomes: Under the appropriate condition, the yield of diethyl malonate reached 77.6% . Repetition experiments showed that the catalyst could be reused three times without an obvious loss of activity .

3. Detoxification of Pesticide Residues

- Summary of Application: Diethylaminoethyl cellulose (DEAE-cellulose) has been used as an adsorbent material for the removal of 2,4-dichlorophenoxyacetic acid (2,4-D) from water . This is a significant application considering the environmental impact of pesticide residues.

- Methods of Application: The adsorption efficiency of DEAE-cellulose was evaluated comprehensively at different concentrations, times, pH, and temperature .

- Results or Outcomes: DEAE-cellulose showed a high Langmuir maximum adsorption capacity of 429.18 mg g −1 at pH 7.0 . The adsorbent could be regenerated using dilute formic acid and showed high ability in the removal of 2,4-D from agriculture run-off water .

4. Synthesis of Monomers for Various Applications

- Summary of Application: Methylene malonates, which include Diethyl aminomethylenemalonate, have been used in the synthesis of monomers specifically designed for various applications such as adhesives, inks, sealants, stains, and coatings .

- Methods of Application: The specific methods of application are not detailed in the source, but it suggests the potential for designing monomers for specific applications .

- Results or Outcomes: The outcomes of this application are not quantitatively detailed in the source, but it highlights the improved environmental resistance of methylene malonates compared with traditional CA monomers .

5. Energy-Efficient, High-Performance Sustainable Adhesive Systems

- Summary of Application: Methylene malonates, which include Diethyl aminomethylenemalonate, have been used in the development of energy-efficient, high-performance sustainable adhesive systems . These adhesive systems are designed to minimize energy consumption from the manufacturing of wood products by eliminating energy input, providing rapidly polymerizing systems, and eliminating solvent use .

- Methods of Application: The specific methods of application are not detailed in the source, but it suggests the potential for designing monomers for specific applications .

- Results or Outcomes: The outcomes of this application are not quantitatively detailed in the source, but it highlights the improved environmental resistance of methylene malonates compared with traditional CA monomers .

6. Synthesis of Carboxylic Acids and Their Derivatives

- Summary of Application: Diethyl aminomethylenemalonate shows important uses in the synthesis of carboxylic acids and their derivatives due to its active methylene group . It has been widely used in the preparation of polyester, coating, pharmacy and as an additive of cosmetics .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the chemical synthesis of diethyl malonate .

- Results or Outcomes: The outcomes of this application are not quantitatively detailed in the source, but it highlights the importance of its production .

Safety And Hazards

Propriétés

IUPAC Name |

diethyl 2-(aminomethylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-3-12-7(10)6(5-9)8(11)13-4-2/h5H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTWMEZMHUEZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CN)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80280580 | |

| Record name | Diethyl (aminomethylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl aminomethylenemalonate | |

CAS RN |

6296-99-7 | |

| Record name | 6296-99-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl (aminomethylidene)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80280580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

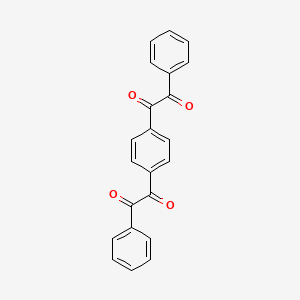

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295337.png)